molecular formula C18H25N3O2 B5314726 N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5314726
M. Wt: 315.4 g/mol
InChI Key: RWYKREGWHBXBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a pyrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of DMPP involves its binding to the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. DMPP binds to CB2 receptors and activates downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the activation of the analgesic pathway. DMPP also induces apoptosis and inhibits cell proliferation in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, DMPP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized in large quantities. DMPP has also been shown to have a high affinity for the CB2 receptor, making it a potent agonist. However, DMPP also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its pharmacokinetics. Additionally, DMPP has been shown to have off-target effects on other receptors, which can complicate its interpretation in experiments.

Future Directions

There are several future directions for the study of DMPP. One area of research is the development of DMPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DMPP in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of DMPP and its effects on other receptors.

Synthesis Methods

DMPP can be synthesized using a multi-step process that involves the reaction of 4-methylvaleraldehyde with 2-bromoethyl phenyl ether to form 1-(4-methylpentyl)-2-phenylethanol. The resulting compound is then reacted with hydrazine hydrate to form the pyrazole ring, which is then reacted with phenoxyacetyl chloride to form DMPP.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. DMPP has also been shown to have analgesic effects by inhibiting the activation of the nociceptive pathway. Additionally, DMPP has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

N-(5-methylhexan-2-yl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(2)9-10-14(3)19-18(22)17-11-15(20-21-17)12-23-16-7-5-4-6-8-16/h4-8,11,13-14H,9-10,12H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYKREGWHBXBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC(=O)C1=NNC(=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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